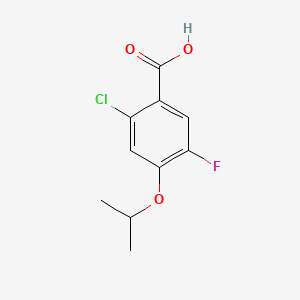

2-Chloro-5-fluoro-4-isopropoxybenzoic acid

Description

2-Chloro-5-fluoro-4-isopropoxybenzoic acid is a halogenated benzoic acid derivative with a molecular structure featuring chloro (Cl), fluoro (F), and isopropoxy (OCH(CH₃)₂) substituents at positions 2, 5, and 4 of the benzene ring, respectively, along with a carboxylic acid group at position 1. The isopropoxy group introduces steric bulk and lipophilicity, which may influence its solubility and biological activity.

Propriétés

Formule moléculaire |

C10H10ClFO3 |

|---|---|

Poids moléculaire |

232.63 g/mol |

Nom IUPAC |

2-chloro-5-fluoro-4-propan-2-yloxybenzoic acid |

InChI |

InChI=1S/C10H10ClFO3/c1-5(2)15-9-4-7(11)6(10(13)14)3-8(9)12/h3-5H,1-2H3,(H,13,14) |

Clé InChI |

UASXSTDMUJVBSR-UHFFFAOYSA-N |

SMILES canonique |

CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)O)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-4-isopropoxybenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluorobenzoic acid and isopropyl alcohol.

Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process.

Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-5-fluoro-4-isopropoxybenzoic acid may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as distillation and crystallization are employed to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-fluoro-4-isopropoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Esterification and Hydrolysis: The isopropoxy group can be esterified or hydrolyzed to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions include substituted benzoic acids, quinones, hydroquinones, and various ester derivatives .

Applications De Recherche Scientifique

2-Chloro-5-fluoro-4-isopropoxybenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Chloro-5-fluoro-4-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparison

The closest structurally related compound in the provided evidence is 2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid (C₇H₃ClF₂O₄S, MW 256.61 g/mol) . Key structural differences include:

- Substituents :

- Functional Groups :

- Both share a carboxylic acid group, but the fluorosulfonyl group in the latter introduces additional polarity and reactivity.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Activité Biologique

2-Chloro-5-fluoro-4-isopropoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in cancer research. This compound's unique structure allows it to interact with various biological targets, leading to significant implications in therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 2-Chloro-5-fluoro-4-isopropoxybenzoic acid can be represented as follows:

- Molecular Formula : C12H12ClF3O3

- Molecular Weight : 280.67 g/mol

- IUPAC Name : 2-chloro-5-fluoro-4-(propan-2-yloxy)benzoic acid

Research indicates that 2-Chloro-5-fluoro-4-isopropoxybenzoic acid may exert its biological effects through the modulation of specific protein interactions and pathways associated with cell survival and apoptosis.

- c-Myc Inhibition :

- The compound has shown potential in disrupting the c-Myc-Max protein-protein interaction, which is crucial for the transcriptional activation of genes involved in cell proliferation and survival. This disruption can lead to reduced oncogenic activity in various cancer types, including lung and colorectal cancers .

- Targeting Bcl-2 Family Proteins :

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, providing insights into its efficacy and potential therapeutic applications.

Table 1: Summary of Biological Activities

Case Study: Lymphoma Cell Lines

A significant study highlighted the effects of a series of benzoic acid derivatives, including 2-Chloro-5-fluoro-4-isopropoxybenzoic acid, on lymphoma cell lines. The compound exhibited a dual-selective binding profile to Mcl-1 and Bfl-1 proteins, leading to enhanced cell death in engineered lymphoma cells dependent on these proteins for survival. The findings suggest that this compound could serve as a foundation for developing more advanced dual inhibitors targeting multiple anti-apoptotic proteins .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.